molecular formula C8H14O3S B8264899 Tert-butyl 2-(acetylthio)acetate

Tert-butyl 2-(acetylthio)acetate

Cat. No.: B8264899
M. Wt: 190.26 g/mol
InChI Key: YRSPTRUEGDMSKK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(acetylthio)acetate is a sulfur-containing ester derivative characterized by a tert-butyl ester group and an acetylthio (S-Ac) functional group. The tert-butyl group confers steric protection to the ester, enhancing stability during reactions, while the acetylthio moiety serves as a masked thiol group, enabling controlled release of free thiols under specific conditions (e.g., hydrolysis or reduction) . Such compounds are pivotal in pharmaceutical synthesis, particularly for prodrug development or site-specific conjugation in biologics.

Properties

IUPAC Name

tert-butyl 2-acetylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-6(9)12-5-7(10)11-8(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSPTRUEGDMSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(acetylthio)acetate can be synthesized through several methods. One common approach involves the esterification of tert-butyl alcohol with 2-(acetylthio)acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Another method involves the reaction of tert-butyl acetate with 2-(acetylthio)acetic acid in the presence of a dehydrating agent like acetic anhydride. This method is advantageous as it minimizes the formation of by-products and provides a high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of heterogeneous catalysts, such as sulfonic acid resins, can further enhance the efficiency of the process by providing a reusable and easily separable catalyst.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(acetylthio)acetate undergoes various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and thioesters.

Scientific Research Applications

Tert-butyl 2-(acetylthio)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and thioesters. It serves as a model substrate for investigating the mechanisms of esterases and thioesterases.

    Industry: Used in the production of specialty chemicals, including flavors, fragrances, and polymer additives.

Mechanism of Action

The mechanism of action of tert-butyl 2-(acetylthio)acetate involves its interaction with various molecular targets through its ester and thioester functionalities. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The thioester bond can be cleaved by thioesterases, generating thiols and acids. These reactions are crucial in metabolic pathways and can be exploited in drug design to achieve targeted delivery and activation of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(acetylthio)acetate with structurally related tert-butyl esters, focusing on substituent effects, reactivity, applications, and safety profiles.

Structural and Functional Group Comparisons

Compound Name Substituent Molecular Formula Key Functional Groups Applications
This compound Acetylthio (-SCOCH₃) C₈H₁₄O₃S Ester, Thioester Thiol protection, drug synthesis
Tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate Methoxynaphthalenyl C₁₇H₂₀O₃ Ester, Aromatic ether R&D (exact use unspecified)
Tert-butyl 2-methyl-2-(4-nitrophenyl)acetate Nitrophenyl, Methyl C₁₃H₁₅NO₄ Ester, Nitro group Crystallography studies
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride Cyclopropylmethylamino C₁₁H₂₂ClNO₂ Ester, Amine, Hydrochloride salt Pharmaceuticals, agrochemicals
Tert-butyl 2-(4-formylphenoxy)acetate Formylphenoxy C₁₃H₁₆O₄ Ester, Aldehyde Biochemical reagent

Key Observations:

  • Reactivity: The acetylthio group in this compound offers unique reactivity for thiol-ene click chemistry or disulfide bond formation, unlike the nitro (electron-withdrawing) or amino (nucleophilic) groups in analogs .
  • Stability: Bulky substituents like methoxynaphthalenyl or cyclopropylmethylamino enhance steric hindrance, improving stability under acidic conditions compared to the acetylthio variant.
  • Applications: While this compound is tailored for thiol-mediated processes, analogs with aromatic or polar groups (e.g., formylphenoxy ) are used in materials science or as biochemical reagents.

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